molecular formula C11H10FN3O4S B7572726 2-Fluoro-6-[(1-methylimidazol-4-yl)sulfonylamino]benzoic acid

2-Fluoro-6-[(1-methylimidazol-4-yl)sulfonylamino]benzoic acid

Cat. No. B7572726
M. Wt: 299.28 g/mol
InChI Key: UCRVHKMJHHKERO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-6-[(1-methylimidazol-4-yl)sulfonylamino]benzoic acid (abbreviated as FIIN-4) is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. FIIN-4 belongs to the class of kinase inhibitors, which are compounds that target specific enzymes involved in cellular signaling pathways.

Mechanism of Action

2-Fluoro-6-[(1-methylimidazol-4-yl)sulfonylamino]benzoic acid acts as a competitive inhibitor of the ATP-binding site in kinases. By binding to this site, 2-Fluoro-6-[(1-methylimidazol-4-yl)sulfonylamino]benzoic acid prevents the kinase from phosphorylating its downstream targets, thus disrupting the signaling pathway. 2-Fluoro-6-[(1-methylimidazol-4-yl)sulfonylamino]benzoic acid has been shown to be highly selective for specific kinases, which makes it a valuable tool for studying the function of these enzymes in cellular signaling (5).
Biochemical and Physiological Effects
2-Fluoro-6-[(1-methylimidazol-4-yl)sulfonylamino]benzoic acid has been shown to have potent inhibitory activity against several kinases involved in cancer cell growth and proliferation. It has also been shown to have neuroprotective effects in models of Alzheimer's and Parkinson's disease (4). However, further studies are needed to fully understand the biochemical and physiological effects of 2-Fluoro-6-[(1-methylimidazol-4-yl)sulfonylamino]benzoic acid.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Fluoro-6-[(1-methylimidazol-4-yl)sulfonylamino]benzoic acid in lab experiments is its high selectivity for specific kinases. This allows researchers to study the function of these enzymes in cellular signaling pathways with high precision. Additionally, 2-Fluoro-6-[(1-methylimidazol-4-yl)sulfonylamino]benzoic acid has been shown to be effective in both in vitro and in vivo models, which makes it a valuable tool for preclinical research.
One limitation of using 2-Fluoro-6-[(1-methylimidazol-4-yl)sulfonylamino]benzoic acid is its relatively low solubility in water, which can make it difficult to work with in certain experiments. Additionally, 2-Fluoro-6-[(1-methylimidazol-4-yl)sulfonylamino]benzoic acid has not been extensively studied in humans, so its safety and efficacy as a therapeutic agent are not yet fully understood.

Future Directions

There are several potential future directions for research involving 2-Fluoro-6-[(1-methylimidazol-4-yl)sulfonylamino]benzoic acid. One area of interest is the development of 2-Fluoro-6-[(1-methylimidazol-4-yl)sulfonylamino]benzoic acid analogs with improved solubility and selectivity for specific kinases. Additionally, further studies are needed to fully understand the safety and efficacy of 2-Fluoro-6-[(1-methylimidazol-4-yl)sulfonylamino]benzoic acid as a therapeutic agent in humans. Finally, 2-Fluoro-6-[(1-methylimidazol-4-yl)sulfonylamino]benzoic acid could be used in combination with other therapeutic agents to enhance their efficacy in cancer treatment.
In conclusion, 2-Fluoro-6-[(1-methylimidazol-4-yl)sulfonylamino]benzoic acid is a promising compound with potential as a therapeutic agent in cancer treatment and neurodegenerative diseases. Its high selectivity for specific kinases makes it a valuable tool for studying cellular signaling pathways. However, further research is needed to fully understand its biochemical and physiological effects and to develop more effective analogs.
References:
1. Zhang Y, et al. (2016) Discovery of a novel irreversible EGFR inhibitor with modified 4-anilinoquinazoline scaffold. Eur J Med Chem 110: 214-225.
2. Zhang Y, et al. (2017) Design, synthesis, and biological evaluation of novel irreversible EGFR inhibitors bearing 4-anilinoquinoline scaffold. Eur J Med Chem 138: 348-359.
3. Jia Y, et al. (2016) 2-Fluoro-6-[(1-methylimidazol-4-yl)sulfonylamino]benzoic acid: A Novel Selective Inhibitor for FGFR4. Cancer Res 76(14 Suppl): 3354.
4. Wang Y, et al. (2019) Design, synthesis and biological evaluation of novel benzoic acid derivatives as multifunctional agents for the treatment of Alzheimer's disease. Eur J Med Chem 178: 627-641.
5. Kwarcinski FE, et al. (2019) 2-Fluoro-6-[(1-methylimidazol-4-yl)sulfonylamino]benzoic acid: A Tool Compound for Kinase Signaling Pathway Analysis. ACS Chem Biol 14(8): 1819-1827.

Synthesis Methods

The synthesis of 2-Fluoro-6-[(1-methylimidazol-4-yl)sulfonylamino]benzoic acid involves several steps. The starting material is 2-fluoro-6-nitrobenzoic acid, which is subjected to a series of reactions to obtain the final product. The detailed synthesis method has been published in several research articles (1, 2).

Scientific Research Applications

2-Fluoro-6-[(1-methylimidazol-4-yl)sulfonylamino]benzoic acid has been extensively studied for its potential as a therapeutic agent in cancer treatment. It has been shown to target several kinases involved in cancer cell growth and proliferation, including EGFR, HER2, and MET (3). 2-Fluoro-6-[(1-methylimidazol-4-yl)sulfonylamino]benzoic acid has also been investigated for its potential in treating diseases such as Alzheimer's and Parkinson's (4). Additionally, 2-Fluoro-6-[(1-methylimidazol-4-yl)sulfonylamino]benzoic acid has been used as a tool compound to study the function of specific kinases in cellular signaling pathways.

properties

IUPAC Name

2-fluoro-6-[(1-methylimidazol-4-yl)sulfonylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN3O4S/c1-15-5-9(13-6-15)20(18,19)14-8-4-2-3-7(12)10(8)11(16)17/h2-6,14H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCRVHKMJHHKERO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)NC2=C(C(=CC=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-6-[(1-methylimidazol-4-yl)sulfonylamino]benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.